Hydrazinecarboximidamide, 2,2'-(1,4-cyclohexanediylidene)bis-
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Overview
Description
Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- is a chemical compound with the molecular formula C8H16N8 It is known for its unique structure, which includes a cyclohexane ring bonded to two hydrazinecarboximidamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- typically involves the reaction of cyclohexane-1,4-dione with hydrazinecarboximidamide under controlled conditions. The reaction is carried out in a solvent such as ethanol or methanol, and the mixture is heated to facilitate the formation of the desired product. The reaction can be represented as follows:
[ \text{Cyclohexane-1,4-dione} + 2 \text{Hydrazinecarboximidamide} \rightarrow \text{Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis-} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazinecarboximidamide groups can participate in substitution reactions with other chemical species.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives.
Scientific Research Applications
Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticancer agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- involves its interaction with molecular targets and pathways within cells. The compound can form complexes with metal ions, which may influence its reactivity and biological activity. Additionally, it can interact with enzymes and proteins, potentially affecting their function and activity.
Comparison with Similar Compounds
Similar Compounds
- Hydrazinecarboximidamide, 2,2’-(2,5-cyclohexadiene-1,4-diylidene)bis-
- Hydrazinecarboximidamide, 2,2’-(1-ethyl-2-methyl-1,2-ethanediylidene)bis-
Uniqueness
Hydrazinecarboximidamide, 2,2’-(1,4-cyclohexanediylidene)bis- is unique due to its specific cyclohexane-based structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
119749-59-6 |
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Molecular Formula |
C8H16N8 |
Molecular Weight |
224.27 g/mol |
IUPAC Name |
2-[[4-(diaminomethylidenehydrazinylidene)cyclohexylidene]amino]guanidine |
InChI |
InChI=1S/C8H16N8/c9-7(10)15-13-5-1-2-6(4-3-5)14-16-8(11)12/h1-4H2,(H4,9,10,15)(H4,11,12,16) |
InChI Key |
HEPQODZXYFHKOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NN=C(N)N)CCC1=NN=C(N)N |
Origin of Product |
United States |
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